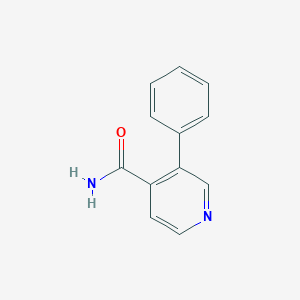

3-Phenylpyridine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-12(15)10-6-7-14-8-11(10)9-4-2-1-3-5-9/h1-8H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZQKXROMUCPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Novel 3-Phenylpyridine-4-carboxamide Derivatives

Foreword: The Architectural Significance of the 3-Phenylpyridine-4-carboxamide Core

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 3-phenylpyridine core is one such scaffold, serving as a versatile building block for therapeutic agents.[1] When functionalized with a carboxamide at the 4-position, the resulting this compound framework offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and aromatic surfaces. This architecture has proven fruitful in the development of potent inhibitors for diverse targets, including kinases, succinate dehydrogenase, and SHP2 phosphatase, underscoring its relevance in oncology, infectious disease, and beyond.[2][3]

This technical guide moves beyond a simple recitation of synthetic procedures. As a Senior Application Scientist, my objective is to provide a deeper, field-proven perspective on the synthesis of these valuable compounds. We will explore the strategic decisions behind selecting specific synthetic routes, the rationale for reagent choices, and the practical considerations for optimizing reaction outcomes. This document is designed for researchers, scientists, and drug development professionals who seek not only to synthesize these molecules but to understand the underlying chemical logic that drives successful discovery campaigns.

Part 1: Retrosynthetic Analysis and Strategic Planning

The foundation of an efficient synthetic campaign lies in a robust retrosynthetic analysis. This process allows us to deconstruct the target molecule into readily available starting materials and identify key bond formations, or "disconnections," that define the overall strategy.

For a generic this compound derivative, two primary strategic disconnections are most logical:

-

C-N Amide Bond Disconnection: This is the most intuitive and often final step, disconnecting the target molecule into a 3-phenylpyridine-4-carboxylic acid intermediate and a primary or secondary amine. This approach is highly advantageous as it allows for late-stage diversification, enabling the rapid synthesis of an entire library of analogs by varying the amine component.

-

C-C Aryl Bond Disconnection: This disconnection breaks the bond between the phenyl and pyridine rings, leading back to a 4-functionalized 3-halopyridine and a phenylboronic acid (or a related organometallic reagent). This is typically the core C-C bond-forming reaction that constructs the central biaryl scaffold.

Our primary strategy will therefore focus on constructing the phenylpyridine core via a cross-coupling reaction, followed by amide bond formation. This approach offers maximum flexibility and generally proceeds with high efficiency.

Caption: Retrosynthetic analysis of this compound.

Part 2: Core Synthesis – The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for constructing the C3-phenyl bond on the pyridine ring.[1] Its popularity stems from its mild reaction conditions, exceptional tolerance of a wide array of functional groups, and the general commercial availability and stability of its boronic acid coupling partners.

The choice of a 3-halopyridine derivative is critical. While 3-bromopyridines are most commonly used due to their optimal balance of reactivity and stability, 3-iodopyridines can be employed for less reactive coupling partners, and 3-chloropyridines may be used with specialized catalyst systems designed for C-Cl activation. For our purposes, a 3-bromo or 3-chloropyridine bearing a methyl or ethyl ester at the 4-position is an ideal starting material. The ester serves as a stable protecting group for the carboxylic acid, which can be readily hydrolyzed post-coupling.

Experimental Protocol 1: Synthesis of Ethyl 3-phenylpyridine-4-carboxylate

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials:

-

Ethyl 3-bromo-4-pyridinecarboxylate

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add ethyl 3-bromo-4-pyridinecarboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This step is crucial as the palladium(0) catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The water is essential for the catalytic cycle. Follow this with the addition of the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq). The reaction mixture will typically turn yellow or orange.

-

Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 6-18 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl 3-phenylpyridine-4-carboxylate.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Part 3: The Amidation Step – Forging the Final Link

With the core scaffold in hand, the next phase involves hydrolysis of the ester to the carboxylic acid, followed by amide bond formation.

Ester Hydrolysis

The ethyl ester of the 3-phenylpyridine-4-carboxylate intermediate is typically hydrolyzed under basic conditions. Treatment with lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF), methanol, and water at room temperature or with gentle heating is highly effective. Acidic work-up then provides the 3-phenylpyridine-4-carboxylic acid in high yield.

Amide Coupling

The formation of the amide bond is a cornerstone of medicinal chemistry. While converting the carboxylic acid to an acid chloride is possible, it can be harsh. More commonly, peptide coupling reagents are used to activate the carboxylic acid in situ for reaction with the desired amine.

Common Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and rapid coupling reagent, often used with a base like diisopropylethylamine (DIPEA). It is particularly useful for coupling hindered amines or acids.

-

EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): A classic and cost-effective combination that works well for a wide range of substrates.

Experimental Protocol 2: Synthesis of N-Alkyl-3-phenylpyridine-4-carboxamide

This protocol describes a general amide coupling procedure using HATU.

Materials:

-

3-Phenylpyridine-4-carboxylic acid

-

Desired primary or secondary amine (e.g., benzylamine)

-

HATU

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the 3-phenylpyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add the amine (1.1 eq), followed by DIPEA (2.5-3.0 eq). The base is crucial to neutralize the hexafluorophosphate salt formed and to deprotonate the amine.

-

Activation: Add HATU (1.2 eq) portion-wise to the stirred solution. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography or preparative HPLC to yield the final this compound derivative.

Caption: Experimental workflow for HATU-mediated amide coupling.

Part 4: Data Interpretation and Characterization

Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized compounds. A combination of spectroscopic methods is employed.

| Technique | Purpose | Expected Observations for a Representative Derivative |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the aromatic protons on both the pyridine and phenyl rings (typically in the 7.0-9.0 ppm range), amide N-H proton (variable, often broad), and protons from the 'R' group on the amide nitrogen. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Signals for the amide carbonyl carbon (~165-170 ppm) and the distinct aromatic carbons of the two rings. |

| LC-MS | Purity assessment and confirmation of molecular weight. | A single major peak in the chromatogram (purity) and a mass peak corresponding to the [M+H]⁺ ion. |

| FTIR | Identification of key functional groups. | Characteristic stretches for the N-H bond (~3300 cm⁻¹) and the C=O of the amide (~1650 cm⁻¹). |

Part 5: Advanced Insights – The Role of Bioisosteric Replacement

A key activity in drug discovery is the optimization of a lead compound's properties through strategic structural modifications. Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a powerful tool in this endeavor.[4]

-

Phenyl Ring Analogs: The phenyl ring is often a site of metabolic oxidation by cytochrome P450 enzymes. Replacing it with a different aromatic system (e.g., a pyrazole or thiazole) or a non-aromatic, rigid scaffold like a bicyclo[1.1.1]pentane (BCP) can block this metabolism, improving pharmacokinetic properties.[5] The choice of replacement can also fine-tune binding interactions with the target protein.

-

Amide Isosteres: The amide bond itself can be susceptible to hydrolysis by proteases. Replacing the amide with more stable isosteres like a 1,2,4-triazole or a 1,3,4-oxadiazole can dramatically enhance metabolic stability.[6] These heterocyclic rings can often maintain the crucial hydrogen bonding interactions of the parent amide while improving oral bioavailability.[4]

Conclusion

The this compound scaffold represents a highly productive starting point for drug discovery programs. The synthetic routes outlined in this guide, centered on a robust Suzuki-Miyaura cross-coupling and versatile late-stage amidation, provide a reliable and flexible platform for generating diverse chemical libraries. By understanding the causality behind the experimental choices and embracing advanced medicinal chemistry strategies like bioisosteric replacement, researchers can efficiently navigate the path from initial synthesis to the development of novel, high-value therapeutic candidates.

References

-

Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. (2024). RSC Publishing - The Royal Society of Chemistry. [Link]

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC. [Link]

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. [Link]

-

Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). PubMed. [Link]

-

Bioisosteres that influence metabolism. (2022). Hypha Discovery Blogs. [Link]

-

3-aminopyridine. (n.d.). Organic Syntheses Procedure. [Link]

- An improved process for producing aminopyridines. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Phenylpyridine-4-carboxamide

Foreword: The Analytical Imperative for Novel Heterocyclic Compounds

In the landscape of modern drug discovery and materials science, N-heterocyclic compounds, particularly those incorporating pyridine scaffolds, are of paramount importance. 3-Phenylpyridine-4-carboxamide stands as a molecule of significant interest, merging the structural motifs of a bi-aryl system with a primary amide—a common pharmacophore. Its potential applications hinge on a precise understanding of its three-dimensional structure, electronic properties, and purity. A rigorous and multi-faceted spectroscopic characterization is therefore not merely a procedural step but the foundational pillar upon which all subsequent research is built.

This guide provides a comprehensive framework for the spectroscopic elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond rote protocols to explain the causal-driven strategies behind the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). Each section is a self-contained module, detailing experimental design, data interpretation, and expected outcomes, grounded in established chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within this compound. The unique electronic environments created by the two aromatic rings and the carboxamide substituent allow for a detailed structural assignment.

Expertise in Action: Why NMR is the Primary Tool

The molecule presents a distinct set of non-equivalent protons and carbons. The nitrogen atom in the pyridine ring and the electron-withdrawing carboxamide group induce significant changes in the electron density across the molecule, leading to a predictable dispersion of signals in the NMR spectrum.[1][2] This allows us to confirm the substitution pattern and the integrity of the core structure unequivocally.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality Note: DMSO-d₆ is chosen for its excellent solvating power for amides and its ability to allow for the observation of exchangeable N-H protons from the amide group.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum at a field strength of 400 MHz or higher for optimal signal resolution.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[3]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform to obtain the frequency-domain spectrum.

Predicted Spectral Features and Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the protons on the phenyl ring, the pyridine ring, and the amide group.

-

Amide Protons (-CONH₂): Two broad singlets are anticipated in the δ 7.5-8.5 ppm region, corresponding to the two non-equivalent N-H protons. Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

-

Pyridine Ring Protons:

-

H2 & H6: These protons are adjacent to the ring nitrogen and are expected to be the most deshielded, appearing as distinct signals in the δ 8.5-9.0 ppm region.[1][4] The H2 proton will likely be a singlet or a narrow doublet, while the H6 proton will appear as a doublet.

-

H5: This proton will be a doublet coupled to H6, expected around δ 7.5-7.8 ppm.

-

-

Phenyl Ring Protons: These five protons will appear in the typical aromatic region of δ 7.2-7.8 ppm as a complex multiplet.

¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum should display 12 distinct signals, one for each unique carbon atom.

-

Carbonyl Carbon (-C=O): This signal will be the most downfield, typically appearing in the δ 165-170 ppm range due to the strong deshielding effect of the attached oxygen and nitrogen atoms.[5]

-

Aromatic Carbons: The remaining 11 signals will be in the δ 120-160 ppm region. The carbons attached to nitrogen (C2, C6) and the substituted carbons (C3, C4, and the phenyl C1') will have characteristic shifts that can be predicted using incremental methods or DFT calculations.[6][7]

Data Summary: Predicted NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| -CONH₂ | 7.5 - 8.5 (2H, two broad s) | - | Exchangeable protons, may broaden significantly. |

| Pyridine-H2 | 8.8 - 9.0 (1H, s) | ~150-155 | Adjacent to N, highly deshielded. |

| Pyridine-H6 | 8.6 - 8.8 (1H, d) | ~150-155 | Adjacent to N, coupled to H5. |

| Pyridine-H5 | 7.5 - 7.8 (1H, d) | ~120-125 | Coupled to H6. |

| Phenyl-H | 7.2 - 7.8 (5H, m) | ~127-140 | Overlapping multiplet for ortho, meta, para protons. |

| -C=O | - | 165 - 170 | Characteristic amide carbonyl shift. |

| Pyridine-C3 | - | ~135-140 | Substituted with phenyl group. |

| Pyridine-C4 | - | ~140-145 | Substituted with carboxamide group. |

Workflow Visualization: NMR Structural Elucidation

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Action: Confirming the Amide Moiety

For this compound, IR spectroscopy serves as a critical validation tool, primarily to confirm the presence and nature of the primary carboxamide group (-CONH₂). This group gives rise to several characteristic and intense absorption bands that are difficult to mistake.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Predicted Spectral Features and Interpretation

The IR spectrum will be dominated by vibrations from the amide group and the aromatic rings.

-

N-H Stretching: As a primary amide, two distinct bands are expected in the 3100-3500 cm⁻¹ region.[10]

-

Asymmetric Stretch: A higher frequency band around 3350 cm⁻¹.

-

Symmetric Stretch: A lower frequency band around 3180 cm⁻¹.

-

-

C-H Aromatic Stretching: A sharp absorption just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) is characteristic of C-H bonds on the aromatic rings.

-

C=O Stretching (Amide I Band): This will be one of the most intense and sharpest peaks in the spectrum, expected in the range of 1650-1690 cm⁻¹.[9][11] Its exact position is sensitive to hydrogen bonding.[8]

-

N-H Bending (Amide II Band): A strong band, resulting from N-H bending coupled with C-N stretching, is expected between 1590-1650 cm⁻¹.[9] This peak is often found adjacent to the Amide I band.

-

C=C Aromatic Stretching: Several medium-intensity sharp peaks will appear in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the phenyl and pyridine rings.[12]

Data Summary: Predicted IR Absorption Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3100 - 3500 (two bands) | Medium |

| C-H Aromatic Stretch | 3030 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong, Sharp |

| N-H Bend (Amide II) | 1590 - 1650 | Strong |

| C=C Aromatic Stretch | 1400 - 1600 (multiple bands) | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated π-electron systems.

Expertise in Action: Probing the Bi-Aryl Conjugation

The this compound structure features an extended conjugated system spanning the phenyl and pyridine rings. This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing the molecule to absorb UV light at longer wavelengths (a bathochromic shift) compared to its non-conjugated precursors.[13][14][15]

Experimental Protocol: Solution UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent such as ethanol or methanol.

-

Sample Preparation: Prepare a dilute stock solution of the compound and then perform serial dilutions to obtain a concentration that gives a maximum absorbance (A_max) between 0.5 and 1.5.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Predicted Spectral Features and Interpretation

-

π → π* Transitions: The primary absorption bands will be due to π → π* electronic transitions within the conjugated aromatic system.[16] Intense absorption bands are expected.

-

λ_max Prediction: Given the extended conjugation between the phenyl and pyridine rings, a strong absorption band with a λ_max is predicted to be in the 250-300 nm range. The exact position will be influenced by the solvent polarity.[13]

-

n → π* Transitions: A much weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may be observed at a longer wavelength (>300 nm), but it is often obscured by the more intense π → π* band.[16]

Data Summary: Predicted UV-Vis Absorption

| Electronic Transition | Predicted λ_max (nm) | Expected Molar Absorptivity (ε) |

| π → π | 250 - 300 | > 10,000 L mol⁻¹ cm⁻¹ |

| n → π | > 300 | < 1,000 L mol⁻¹ cm⁻¹ (may not be observed) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expertise in Action: Confirming Identity and Structure

For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₂H₁₀N₂O) with high accuracy. Furthermore, the fragmentation pattern under electron ionization (EI) provides a molecular fingerprint that corroborates the proposed structure.[17][18][19]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe which is heated to volatilize the compound.

-

Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, stable cations and neutral radicals.[17]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Spectral Features and Interpretation

-

Molecular Ion (M⁺•): The molecular weight of C₁₂H₁₀N₂O is 198.22 g/mol . A strong peak at m/z = 198 is expected, corresponding to the intact molecular ion. Its high intensity would suggest a relatively stable aromatic structure.

-

Key Fragmentation Pathways:

-

Loss of Amine Radical (•NH₂): Cleavage of the C-N bond of the amide can lead to the loss of •NH₂, resulting in a fragment ion at m/z = 182.

-

Loss of Carboxamide Group (•CONH₂): The most likely fragmentation is the loss of the entire carboxamide radical, leading to a prominent peak at m/z = 154, corresponding to the stable 3-phenylpyridinyl cation.

-

Phenyl Cation: A peak at m/z = 77, corresponding to the phenyl cation (C₆H₅⁺), is a common fragment for phenyl-substituted compounds.

-

Benzyl/Tropylium Ion: While not a direct benzyl compound, rearrangement can sometimes lead to ions at m/z = 91.[20]

-

Data Summary: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Notes |

| 198 | [C₁₂H₁₀N₂O]⁺• (M⁺•) | Molecular Ion |

| 182 | [M - •NH₂]⁺ | Loss of amine radical |

| 154 | [M - •CONH₂]⁺ | Loss of carboxamide group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Visualization: Key Fragmentation Pathways

Caption: Major fragmentation routes for this compound.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR provides the definitive structural map, IR confirms the critical functional groups, UV-Vis elucidates the electronic nature of the conjugated system, and MS verifies the molecular weight and corroborates the structure through fragmentation analysis. Together, these techniques provide a self-validating system, ensuring the identity, purity, and structural integrity of this important heterocyclic compound, thereby enabling its confident use in further research and development.

References

- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Source: Google Search]

- Guo, L., et al. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. [Source: Google Search]

- Lansbury, P. T. (1984). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Randall, H. M., et al. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of Molecular Spectroscopy. [Source: Google Search]

-

Mewis, R. E., & Duckett, S. B. (2014). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. PMC. [Link]

-

Stadler, C. M., et al. (2021). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC. [Link]

-

Blanchard, J. W., et al. (2019). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. ChemRxiv. [Link]

-

Fiveable. (n.d.). Conjugated Systems and UV Spectroscopy. Fiveable. [Link]

-

Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry - ACS Publications. [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

-

Elias, D. J., & Gillis, R. G. (1973). Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. ConnectSci. [Link]

-

Pavia, D. L., et al. (n.d.). UV-Vis Spectroscopy. Cengage. [Link]

-

Weng, T., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology - ACS Publications. [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. [Link]

-

Unknown. (n.d.). The features of IR spectrum. SlideShare. [Link]

-

Gein, V. L., et al. (2022). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. ProQuest. [Link]

- Ognyanova, V., et al. (1997). Infrared Spectra of Negative Ions of Amides. Marcel Dekker, Inc. [Source: Google Search]

-

The Organic Chemistry Tutor. (2019). UV-Vis Spectroscopy and Conjugated Systems. YouTube. [Link]

-

Schneider, W. G., et al. (n.d.). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Science Publishing. [Link]

-

Kumar, S., et al. (2024). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Publishing. [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

-

Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]

-

Kleinpeter, E., et al. (2007). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

Kleinpeter, E., et al. (2007). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep in Pearson+. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]

-

Alemdar, A., et al. (2011). Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis. BioResources. [Link]

-

Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5). IB DP Chemistry SL 2025 Notes. [Link]

-

Dawood, K. M., et al. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]

- 5. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04217D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 15. youtube.com [youtube.com]

- 16. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. tutorchase.com [tutorchase.com]

- 19. scienceready.com.au [scienceready.com.au]

- 20. fiveable.me [fiveable.me]

Targeting the Gatekeeper: 3-Phenylpyridine-4-carboxamide Derivatives as Kinase Inhibitors

Executive Summary

The search for selective kinase inhibitors often relies on "privileged scaffolds"—molecular frameworks capable of binding to multiple kinase active sites with high affinity. The 3-phenylpyridine-4-carboxamide (3-phenylisonicotinamide) scaffold represents a distinct class of Type I/I½ ATP-competitive inhibitors. Unlike its more common isomer (4-phenylpyridine-3-carboxamide), this scaffold positions the hydrophobic phenyl ring to engage the "gatekeeper" region (Pocket I) while the carboxamide moiety anchors to the hinge region via hydrogen bonding.

This technical guide provides a comprehensive workflow for the design, synthesis, and biological evaluation of these derivatives, specifically targeting serine/threonine kinases such as p38 MAPK and tyrosine kinases like Lck and c-Met .

Part 1: Medicinal Chemistry & Rational Design[1]

Structural Rationale

The efficacy of 3-phenylpyridine-4-carboxamides stems from their ability to mimic the binding topology of biaryl urea inhibitors (e.g., Sorafenib) but with a more rigid, compact core.

-

The Hinge Binder (Amide): The 4-carboxamide group (

or -

The Hydrophobic Clamp (3-Phenyl): The phenyl ring at the 3-position is forced out of planarity with the pyridine ring due to steric clash with the amide and pyridine protons. This twisted conformation allows the phenyl group to occupy the hydrophobic pocket behind the gatekeeper residue (often Threonine or Methionine).

-

The Solvent Front (N-Substituent): Substituents on the amide nitrogen extend towards the solvent-exposed region, allowing for modulation of solubility and pharmacokinetic (PK) properties without disrupting the core binding mode.

Binding Mode Visualization

The following diagram illustrates the hypothetical binding mode of the scaffold within the ATP-binding pocket.

Caption: Schematic interaction map of this compound within the kinase ATP pocket.

Part 2: Chemical Synthesis Protocol

The synthesis of this compound derivatives is most efficiently achieved via a modular approach: constructing the biaryl core first via Suzuki-Miyaura coupling, followed by amide diversification.

Synthetic Scheme

Caption: Modular synthetic route for this compound library generation.

Step-by-Step Methodology

Step 1: Suzuki-Miyaura Coupling (Core Synthesis) This step installs the hydrophobic "tail" onto the pyridine ring.

-

Reagents:

-

3-Bromopyridine-4-carboxylic acid (1.0 eq)

-

Aryl boronic acid (1.2 eq)

- (0.05 eq)

- (2.0 M aqueous solution, 3.0 eq)

-

1,4-Dioxane (0.2 M concentration relative to substrate)

-

-

Procedure:

-

Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and catalyst.

-

Evacuate and backfill with

(3 cycles). -

Add degassed dioxane and aqueous

. -

Heat at 100°C for 4–12 hours (monitor by LCMS).

-

Workup: Acidify to pH 3–4 with 1N HCl to precipitate the carboxylic acid product. Filter, wash with water and ether, and dry under vacuum.

-

Step 2: Amide Coupling (Diversification) This step installs the "solvent front" group to tune solubility and potency.

-

Reagents:

-

3-Phenylpyridine-4-carboxylic acid (Intermediate from Step 1, 1.0 eq)

-

Amine (

, 1.1 eq) -

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

-

DMF (Anhydrous)

-

-

Procedure:

-

Dissolve the carboxylic acid and DIPEA in DMF.

-

Add HATU and stir for 15 minutes to activate the acid (formation of active ester).

-

Add the amine and stir at Room Temperature (RT) for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated

(to remove unreacted acid) and brine. -

Purification: Flash column chromatography (MeOH/DCM gradient) or Preparative HPLC.

-

Part 3: Biological Evaluation (p38 MAPK Assay)

To validate the kinase inhibitory potential, a luminescent ADP-detection assay (e.g., ADP-Glo™) is recommended due to its high sensitivity and resistance to compound interference.

Assay Principle

The assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of a substrate (e.g., ATF2 or MBP).

-

Kinase Reaction: ATP + Substrate

ADP + Phospho-Substrate -

ADP Depletion: Remaining ATP is depleted.

-

ADP Detection: ADP is converted back to ATP, which drives a luciferase reaction. Luminescence

Kinase Activity.

Protocol

-

Preparation: Prepare 2.5x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Compound Addition: Dispense 1

L of compound (in DMSO) into a 384-well white plate. Include DMSO-only controls (Max signal) and No-Enzyme controls (Min signal). -

Enzyme Step: Add 2

L of p38 -

Substrate Start: Add 2

L of ATP/Substrate mix (ATP concentration should be at -

Incubation: Incubate at RT for 60 minutes.

-

Detection: Add 5

L of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 10 -

Read: Measure luminescence on a plate reader.

Data Analysis

Calculate % Inhibition using the formula:

Part 4: Structure-Activity Relationship (SAR) Trends

The following table summarizes expected SAR trends based on analogous pyridine-carboxamide kinase inhibitors.

| Position | Modification | Effect on Potency/Properties |

| 3-Phenyl Ring | Unsubstituted | Baseline activity. |

| 4-Fluoro / 4-Chloro | Increases metabolic stability; fills hydrophobic pocket. | |

| 3-CF3 | Targets the "deep" hydrophobic pocket; often increases potency. | |

| Amide Nitrogen | Cyclopropyl | Good metabolic stability; compact fit. |

| 4-Piperidinyl | Improves water solubility; potential for salt formation. | |

| Aryl / Heteroaryl | Can access additional pockets (e.g., solvent channel) but lowers solubility. | |

| Pyridine Core | 2-Amino / 2-Methyl | May clash with hinge or induce conformation change; generally disfavored unless specific interaction designed. |

References

-

Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1.European Journal of Medicinal Chemistry. (2024).

-

Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors.Bioorganic & Medicinal Chemistry Letters. (2007).

-

N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides as potent and selective inhibitors of Lck: structure, synthesis and SAR.Bioorganic & Medicinal Chemistry Letters. (2008).

-

Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide... as potent antitumor agents. Bioorganic Chemistry. (2022).[1]

-

Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1.Bioorganic & Medicinal Chemistry Letters. (2008).

Sources

Initial Screening of 3-Phenylpyridine-4-carboxamide for Antimicrobial Activity: A Technical Guide

Introduction: The Rationale for Screening 3-Phenylpyridine-4-carboxamide

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of this family, such as nicotinamides, have been investigated for a wide array of biological activities, including antibacterial and antifungal properties.[1] The introduction of a phenyl group at the 3-position of the pyridine ring creates a distinct chemical entity, this compound (henceforth referred to as C-101), with a unique three-dimensional architecture that warrants investigation for novel biological functions. While related structures have been explored as enzyme inhibitors and anti-inflammatory agents, the systematic evaluation of C-101 for antimicrobial potential represents a logical and compelling starting point in the drug discovery cascade.[2][3][4]

This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of C-101. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind each step. Our objective is to build a robust, self-validating data package to determine if C-101 possesses clinically relevant antimicrobial activity, while also establishing its preliminary safety profile through cytotoxicity assessment.

Phase 1: A Hierarchical Approach to Antimicrobial Screening

A successful screening campaign is built on a foundation of logical progression. We will employ a tiered approach, beginning with broad, qualitative assessments and moving towards more precise, quantitative methods for promising candidates. This strategy optimizes resource allocation by eliminating inactive compounds early in the process.

The workflow begins with a primary screen to detect any antimicrobial activity, followed by quantitative determination of the potency, and concludes with an essential assessment of mammalian cell cytotoxicity to gauge the compound's therapeutic potential.

Caption: Hierarchical workflow for the initial antimicrobial screening of C-101.

Part 1: Primary Qualitative Screening - The Agar Well Diffusion Assay

Expertise & Rationale: The agar well diffusion method is a foundational, cost-effective technique for the preliminary screening of antimicrobial activity.[5] Its primary advantage lies in its simplicity and ability to visually demonstrate the inhibition of microbial growth. This method relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism.[4][6][7] The formation of a clear area, or "zone of inhibition," around the well indicates that the compound has successfully inhibited microbial growth. The size of this zone provides a preliminary, qualitative indication of the compound's efficacy.[7] We select this as our entry-point assay to quickly and efficiently identify if C-101 has any bioactivity against a panel of representative pathogens before committing to more labor-intensive quantitative assays.

Experimental Protocol: Agar Well Diffusion

-

Microbial Panel Selection:

-

Gram-Positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecium (ATCC 19434)

-

Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Yeast: Candida albicans (ATCC 90028)

-

Rationale: This panel includes key ESKAPE pathogens, which are leading causes of nosocomial infections and often exhibit multidrug resistance, providing a stringent test for a new compound.

-

-

Inoculum Preparation:

-

Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

-

Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast).[2]

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

-

-

Plate Preparation and Inoculation:

-

Well Creation and Compound Application:

-

Using a sterile cork borer (6 mm in diameter), aseptically create wells in the inoculated agar.[6]

-

Carefully pipette 100 µL of the C-101 stock solution (and relevant controls) into separate wells.

-

Controls:

-

Negative Control: DMSO (the solvent for C-101)

-

Positive Controls: Ciprofloxacin (10 µg/mL) for bacteria; Fluconazole (25 µg/mL) for yeast.

-

-

-

Incubation and Measurement:

Part 2: Quantitative Potency Determination - Broth Microdilution for MIC

Expertise & Rationale: Following a positive result in the primary screen, the next critical step is to quantify the compound's potency. The broth microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][11] This quantitative value is essential for comparing the potency of new compounds to existing drugs and for guiding further development. The microdilution format, utilizing 96-well plates, allows for efficient testing of multiple concentrations and replicates. We will adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) to ensure our data is standardized and reproducible.[10][12][13][14]

Experimental Protocol: Broth Microdilution (CLSI-guided)

Caption: Workflow for the Broth Microdilution MIC Assay.

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

-

Add 100 µL of a 2x concentrated solution of C-101 (e.g., 256 µg/mL) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10. This will create a concentration gradient (e.g., 128 µg/mL to 0.25 µg/mL).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test organism as described in the agar well diffusion protocol, matching the 0.5 McFarland standard.

-

Dilute this bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of C-101 that completely inhibits visible growth.[3]

-

Expected Outcomes and Data Presentation

The results of the MIC testing should be tabulated for clear comparison.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |

| C-101 | 8 | >128 | >128 | 32 |

| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |

| Fluconazole | N/A | N/A | N/A | 2 |

Table 1: Hypothetical MIC data for C-101 and standard control antibiotics.

Part 3: Preliminary Safety Assessment - Mammalian Cell Cytotoxicity

Expertise & Rationale: A potent antimicrobial compound is only therapeutically useful if it is not toxic to the host. Therefore, an early assessment of cytotoxicity against a mammalian cell line is a critical, non-negotiable step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, we can determine the concentration of C-101 that reduces cell viability by 50% (IC₅₀).

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Seed a human embryonic kidney cell line (HEK293) or a liver cell line (HepG2) into a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of C-101 in the appropriate cell culture medium, similar to the MIC protocol.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of C-101.

-

Include a "cells only" control (no compound) and a "medium only" blank.

-

-

Incubation and MTT Addition:

-

Incubate the plate for 48 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

-

Formazan Solubilization and Reading:

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Interpretation

The IC₅₀ value is calculated from the dose-response curve. A crucial metric derived from this and the MIC data is the Selectivity Index (SI) .

SI = IC₅₀ (Mammalian Cells) / MIC (Microbial Cells)

A higher SI value indicates greater selectivity for the microbial target over host cells, which is a key indicator of a promising drug candidate. Generally, an SI > 10 is considered a good starting point for further development.

| Compound | IC₅₀ on HEK293 (µg/mL) | MIC on S. aureus (µg/mL) | Selectivity Index (SI) |

| C-101 | >100 | 8 | >12.5 |

| Doxorubicin (Control) | 1.2 | N/A | N/A |

Table 2: Hypothetical cytotoxicity data and Selectivity Index calculation for C-101.

Conclusion and Future Directions

This guide outlines a robust, tiered strategy for the initial antimicrobial screening of this compound (C-101). By systematically progressing from qualitative detection to quantitative potency and finally to a preliminary safety assessment, researchers can generate a foundational dataset to make an informed "Go/No-Go" decision.

If C-101 demonstrates potent antimicrobial activity (low MIC values) and a favorable selectivity index (high SI), subsequent steps would involve expanding the microbial panel to include drug-resistant clinical isolates, performing time-kill kinetic studies to determine if the compound is bactericidal or bacteriostatic, and initiating mechanism of action studies. This structured, data-driven approach is fundamental to navigating the early stages of antimicrobial drug discovery with scientific rigor and efficiency.

References

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from Microbe Investigations AG. [Link]

-

Microbiology International. (n.d.). Broth Microdilution. Retrieved from MI Microbiology. [Link]

-

Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from Chemistry Notes. [Link]

-

Microbe Online. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from Microbe Online. [Link]

- Fjell, C. D., Hiss, J. A., Hancock, R. E., & Schneider, G. (2012). Discovering New In Silico Tools for Antimicrobial Peptide Prediction. Journal of Computer-Aided Molecular Design, 26(1), 127-137.

- Nell, M. J., Tjabringa, G. S., Wafelman, A. R., Verrijk, R., Hiemstra, P. S., & Drijfhout, J. W. (2006). In Silico Identification and Biological Evaluation of Antimicrobial Peptides Based on Human Cathelicidin LL-37. Antimicrobial Agents and Chemotherapy, 50(10), 3469-3472.

- Prakash, O., & Kumar, A. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 1-4.

- Al-Waili, N., Salom, K., Al-Ghamdi, A., & Ansari, M. J. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules, 27(14), 4676.

- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85.

-

Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from CLSI. [Link]

- Clinical and Laboratory Standards Institute. (2021). M100: Performance Standards for Antimicrobial Susceptibility Testing, 31st Edition. CLSI supplement M100.

-

Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from CLSI. [Link]

- Witek, K., & Spodzieja, M. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from Hancock Lab. [Link]

- Clinical and Laboratory Standards Institute & European Committee on Antimicrobial Susceptibility Testing. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.

- Capecchi, A., & Pires, D. E. V. (2025, April 21). New Antibiotics from Computational Models. Potential in silico Strategies Against Antimicrobial Resistance. Preprints.org.

- Al-Shdefat, R., Al-Adham, I., & Al-Zereini, W. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Tropical Journal of Pharmaceutical Research, 17(11), 2139-2147.

- International Journal of Advanced Biochemistry Research. (n.d.).

- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Sampath, M. R. (2018). Antimicrobial and in vitro cytotoxicity of novel sulphanilamide condensed 1,2,3,4-tetrahydropyrimidines. Cogent Chemistry, 4(1), 1461582.

- ProQuest. (n.d.). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids.

- Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI supplement M100.

- Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. CLSI supplement M100.

- Pletz, J., & Bajorath, J. (2025, August 19). Predicting Antimicrobial Class Specificity of Small Molecules Using Machine Learning.

- Ghafor, E., & Ghafoor, H. (2021, August 18). AMPing up the search: An in silico approach to identifying Antimicrobial Peptides (AMPs) with potential anti-biofilm activity. bioRxiv.

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from EUCAST. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from EUCAST. [Link]

- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.

- National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method.

- S. J. Roel-tour, A. & A. A. (2021, July 6).

- ResearchGate. (2024, August 8). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.

- Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1344-1352.

- De Almeida, M. V., de Nora Souza, M. V., Barbosa, N. R., Pittella Silva, F., Amarante, G. W., & Cardoso, S. H. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 125-129.

- Kumar, A., Singh, S., Kumar, S., Singh, S., & Singh, K. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(2), e00832-23.

- Cherry, S. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.

- Amr, A. E., & Abdulla, M. M. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6489-6499.

- Singh, R., Kumar, A., Singh, S., Singh, S., & Singh, K. (2017). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3473.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Vaskevych, A. I., Vaskevych, R. I., & Palamarchuk, I. I. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)

- Hilaris Publisher. (2011, June 27). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu.

- PubMed. (2024, February 7). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.

- Semantic Scholar. (2023, January 23). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupt.

- ResearchGate. (2025, August 5). Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide.

- TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 5-{4'-[(6"-ARYL)-2"- AMINO-3"-CYANO PYRIDINE-4"-YL] PHENYL CARBAMIDO.

- OSTI.GOV. (2025, October 27).

- Science and Innovation. (2023, October 31). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID.

- Nature. (2025, October 13).

- National Institutes of Health. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- Research India Publications. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl).-[4-(3-Oxo-3- phenyl-propenyl)*.

Sources

- 1. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04217D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ripublication.com [ripublication.com]

- 11. (PDF) Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents [academia.edu]

- 12. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Screening of Pyrazolo-3-Aryl Quinazolin-4(3H)ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Modular Synthesis of 3-Phenylpyridine-4-carboxamide

Introduction & Scientific Rationale

The "Privileged Scaffold" Concept

3-Phenylpyridine-4-carboxamide represents a "privileged scaffold" in medicinal chemistry, serving as a bio-isostere for biphenyl systems and a core motif in NK1 antagonists (e.g., Netupitant precursors) and NAD+ biosynthesis modulators.

Strategic Analysis: The Convergent Route

While linear synthesis (constructing the pyridine ring) is possible, it is inefficient for simple substitution patterns. This protocol utilizes a Convergent Strategy via Suzuki-Miyaura cross-coupling followed by functional group interconversion.

Why this specific route?

-

Modularity: The Suzuki coupling is performed on the carboxylic acid intermediate rather than the amide. This allows the researcher to divert the intermediate to other amides (secondary/tertiary) if SAR (Structure-Activity Relationship) studies require it.

-

Atom Economy & Safety: We utilize 1,1'-Carbonyldiimidazole (CDI) for amidation. Unlike Thionyl Chloride (

), CDI avoids the generation of acidic byproducts ( -

Catalyst Longevity: 3-Bromopyridine-4-carboxylic acid is used as the coupling partner. The carboxylic acid moiety (as a carboxylate in basic media) helps solubilize the substrate in aqueous/organic mixtures, while the bulky Pd(dppf)Cl₂ catalyst resists coordination poisoning by the pyridine nitrogen.

Retrosynthetic Analysis (Logic Flow)

The following diagram illustrates the disconnection strategy, moving from the target backwards to commercially available starting materials.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core followed by amide formation.

Experimental Protocol

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-Phenylisonicotinic Acid.

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |

| 3-Bromopyridine-4-carboxylic acid | 202.01 | 1.0 | 2.02 g (10 mmol) | Electrophile |

| Phenylboronic acid | 121.93 | 1.2 | 1.46 g (12 mmol) | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 816.64 | 0.03 | 245 mg (3 mol%) | Catalyst |

| Potassium Carbonate ( | 138.21 | 3.0 | 4.14 g (30 mmol) | Base |

| 1,4-Dioxane / Water | - | - | 40 mL / 10 mL | Solvent System |

Step-by-Step Methodology

-

Degassing (Critical Step): In a 100 mL round-bottom flask, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes. Scientific Note: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.

-

Assembly: Add the aryl bromide, phenylboronic acid, and

to the flask. -

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Self-Validating Check: The reaction mixture should turn black/dark brown, indicating active Pd species. If it remains pale yellow/orange, oxygen may be present.

-

-

Workup (Acid-Base Extraction):

-

Cool to room temperature (RT).

-

Dilute with water (50 mL) and wash with Ethyl Acetate (EtOAc, 2 x 30 mL) to remove non-acidic impurities (e.g., de-halogenated pyridine, homocoupled biphenyl). Discard the organic layer.

-

Acidify the aqueous layer carefully with 1M HCl to pH ~3–4.

-

Extract the product (now protonated) into EtOAc (3 x 50 mL).

-

Dry over

, filter, and concentrate.

-

-

Yield: Expect ~85–90% of an off-white solid.

Phase 2: CDI-Mediated Amidation

Objective: Conversion to this compound.

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| 3-Phenylisonicotinic Acid | 199.21 | 1.0 | 1.99 g (10 mmol) | Substrate |

| CDI (1,1'-Carbonyldiimidazole) | 162.15 | 1.2 | 1.95 g (12 mmol) | Activator |

| Ammonium Hydroxide (25% aq) | 35.05 | 5.0 | ~3.5 mL | Nitrogen Source |

| THF (Anhydrous) | - | - | 20 mL | Solvent |

Step-by-Step Methodology

-

Activation: Dissolve the acid from Phase 1 in anhydrous THF (20 mL) under Nitrogen.

-

CDI Addition: Add CDI portion-wise at RT.

-

Self-Validating Check: Vigorous bubbling (

evolution) confirms the activation of the carboxylic acid to the reactive acyl-imidazole intermediate. -

Stir for 1 hour at RT. Bubbling must cease before proceeding.

-

-

Amidation: Cool the mixture to 0°C. Add Ammonium Hydroxide (25% aq) dropwise.

-

Note: A precipitate often forms immediately.

-

-

Completion: Allow to warm to RT and stir for 2 hours.

-

Workup:

-

Remove THF under reduced pressure.

-

Dilute the residue with water (20 mL).

-

The product usually precipitates as a white solid. Filter and wash with cold water.

-

Alternative: If no precipitate, extract with DCM (3 x 30 mL).

-

Analytical Validation & QC

Expected Analytical Data

To validate the synthesis, compare your results against these standard parameters.

| Technique | Parameter | Expected Result / Interpretation |

| Physical State | Appearance | White to off-white crystalline solid. |

| LC-MS | m/z ( | 199.08 (Calculated for |

| 1H NMR | ~8.70 (s, 1H, H-2) : Most deshielded due to N-ring and Ph-ring proximity.~8.65 (d, 1H, H-6) : Alpha to Nitrogen.~7.60 (d, 1H, H-5) : Ortho to amide.~7.30–7.50 (m, 5H) : Phenyl group protons.~7.6 & 8.1 (br s, 2H) : Amide |

Troubleshooting Guide

-

Issue: Low yield in Suzuki step.

-

Issue: Incomplete Amidation.

Visual Workflow (Graphviz)

Figure 2: Operational workflow for the two-step synthesis.

References

-

BenchChem. (n.d.). An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. Retrieved from

-

ChemShuttle. (n.d.). 3-Phenylpyridine-4-carboxylic acid Product Page. Retrieved from

-

Common Organic Chemistry. (n.d.). Amine to Amide Coupling using CDI. Retrieved from

-

ResearchGate. (2025). Optimizations of the Suzuki coupling of 3‐bromopyridine. Retrieved from

-

Fisher Scientific. (n.d.). Amide Synthesis Protocols. Retrieved from

Sources

Application Note: High-Throughput Screening Assays for 3-Phenylpyridine-4-carboxamide Analogs

Authored by: A Senior Application Scientist

Introduction

The 3-phenylpyridine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core have shown potential as inhibitors of various enzymes and as modulators of cellular signaling pathways, making them attractive candidates for drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these analogs to identify promising lead compounds. This document provides a detailed guide to developing and implementing robust HTS assays for the characterization of this compound analogs, with a focus on scientific integrity and actionable protocols.

Target-Based HTS Strategies

A critical first step in assay development is the identification of the biological target. For this compound analogs, common targets include protein kinases and NAD+-dependent enzymes like PARPs and sirtuins. The choice of assay format will be dictated by the nature of the target.

Enzymatic Assays: A Direct Measure of Inhibition

Enzymatic assays directly measure the effect of a compound on the activity of a purified enzyme. These assays are often the primary choice for initial screening due to their simplicity and direct target engagement.

Many this compound analogs are designed as ATP-competitive kinase inhibitors. A common method to screen for kinase inhibitors is to measure the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in signal, indicating ATP consumption, is proportional to kinase activity.

Workflow for a Luminescent Kinase Assay

Caption: Workflow for a generic luminescent kinase HTS assay.

This protocol is adapted for a 384-well plate format.

-

Reagent Preparation :

-

Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final concentration of the kinase and substrate should be optimized based on preliminary experiments to be at or below the Km for ATP.

-

Prepare a 4X stock of the this compound analogs in 100% DMSO. Then, create a 4X intermediate dilution in kinase buffer.

-

Prepare a 4X ATP solution in kinase buffer. The final concentration should be at the Km for the specific kinase.

-

-

Assay Procedure :

-

Dispense 5 µL of the 2X kinase/substrate solution into each well of a 384-well white, opaque plate.

-

Add 2.5 µL of the 4X compound solution to the appropriate wells. For control wells, add 2.5 µL of kinase buffer with the corresponding DMSO concentration.

-

To initiate the reaction, add 2.5 µL of the 4X ATP solution to all wells.

-

Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized.

-

Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® from Promega) to each well.

-

Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

The luminescent signal is inversely proportional to kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

-

Fit the data to a four-parameter logistic model to determine the IC50 value for each active compound.

-

Binding Assays: Quantifying Compound-Target Interaction

Binding assays measure the direct interaction between a compound and its target protein. These assays are valuable for confirming direct binding and for screening compounds that may not have a functional effect in an enzymatic assay (e.g., allosteric binders).

TR-FRET is a robust technology for HTS. In a typical kinase binding assay, a tagged kinase and a fluorescently labeled tracer (a known binder) are used. When the tracer binds to the kinase, FRET occurs between a donor fluorophore on the kinase and an acceptor fluorophore on the tracer. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.

Workflow for a TR-FRET Binding Assay

Caption: A generalized workflow for a TR-FRET competition binding assay.

This protocol is for a 384-well plate format.

-

Reagent Preparation :

-

Prepare a 2X solution of the tagged kinase (e.g., His-tagged) in assay buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% BSA).

-

Prepare a 4X stock of the this compound analogs in 100% DMSO, followed by a 4X intermediate dilution in assay buffer.

-

Prepare a 4X solution of the fluorescent tracer in assay buffer. The final concentration should be at or near its Kd for the kinase.

-

Prepare a 2X detection mix containing the TR-FRET donor (e.g., terbium-conjugated anti-His antibody) in detection buffer.

-

-

Assay Procedure :

-

Dispense 5 µL of the 2X tagged kinase solution into each well of a low-volume 384-well black plate.

-

Add 2.5 µL of the 4X compound solution.

-

Add 2.5 µL of the 4X fluorescent tracer solution.

-

Incubate at room temperature for 1-2 hours to allow for binding equilibrium.

-

Add 10 µL of the 2X detection mix.

-

Incubate for an additional 1 hour at room temperature.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor).

-

-

Data Analysis :

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

The TR-FRET ratio is proportional to the amount of tracer bound to the kinase.

-

Calculate the percent displacement for each compound concentration.

-

Determine the IC50 or Ki value by fitting the data to a suitable binding model.

-

Cell-Based HTS Strategies

Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on cellular pathways and functions.

Target Engagement Assays in a Cellular Context

Cellular thermal shift assays (CETSA) and NanoBRET™ are powerful techniques to confirm that a compound engages its target within the cell.

The NanoBRET™ assay measures the binding of a compound to a specific target protein in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. If a test compound enters the cells and binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.

Workflow for a NanoBRET™ Target Engagement Assay

Caption: Workflow for a NanoBRET™ target engagement assay in live cells.

This protocol is for a 96-well or 384-well plate format.

-

Cell Culture and Plating :

-

Culture cells expressing the NanoLuc®-target fusion protein under standard conditions.

-

Harvest and seed the cells into a white, opaque cell culture plate at a predetermined density. Allow the cells to attach overnight.

-

-

Compound and Tracer Addition :

-